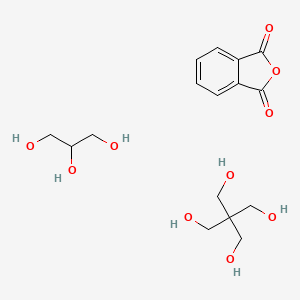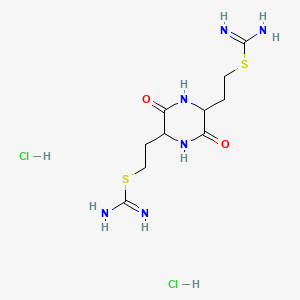
3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperazine ring, introduction of the carbamimidoyl and thioate groups, and subsequent purification to obtain the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- 2-Carbamoyl-1-methyl-3-[2-(5-methylimidazol-4-yl-methylthio)ethyl]guanidine dihydrochloride
- Other piperazine derivatives with carbamimidoyl and thioate groups
Uniqueness
What sets 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride apart from similar compounds is its specific combination of functional groups and structural features
属性
CAS 编号 |
6965-23-7 |
|---|---|
分子式 |
C10H20Cl2N6O2S2 |
分子量 |
391.3 g/mol |
IUPAC 名称 |
2-[5-(2-carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C10H18N6O2S2.2ClH/c11-9(12)19-3-1-5-7(17)16-6(8(18)15-5)2-4-20-10(13)14;;/h5-6H,1-4H2,(H3,11,12)(H3,13,14)(H,15,18)(H,16,17);2*1H |
InChI 键 |
XDAYOVQBWYUQAT-UHFFFAOYSA-N |
规范 SMILES |
C(CSC(=N)N)C1C(=O)NC(C(=O)N1)CCSC(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


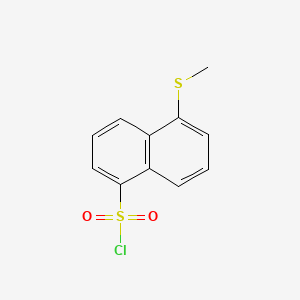

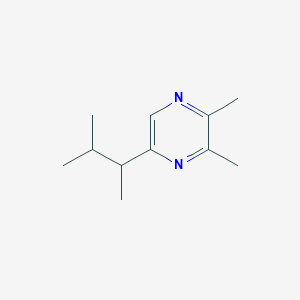
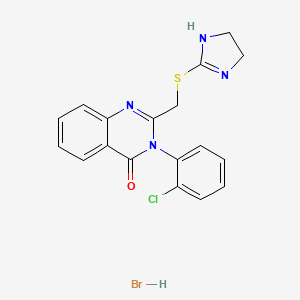
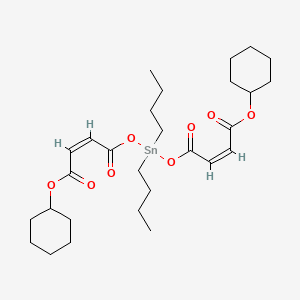
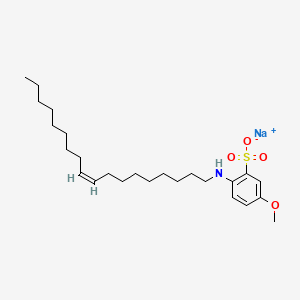
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)

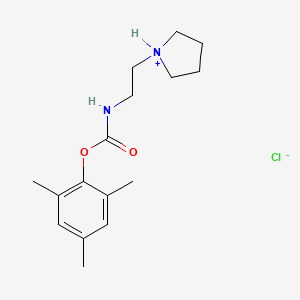
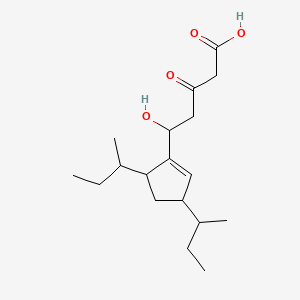
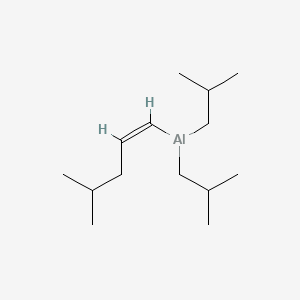
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
